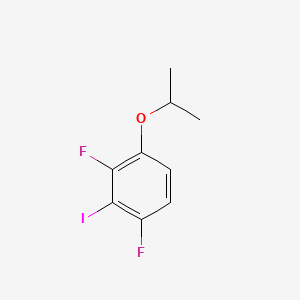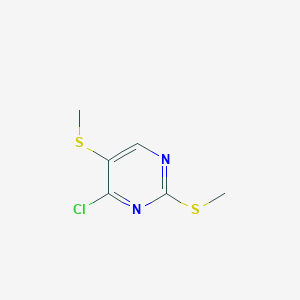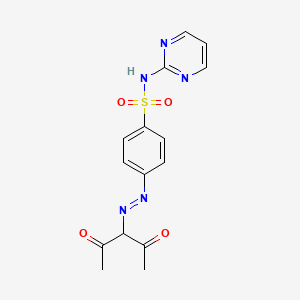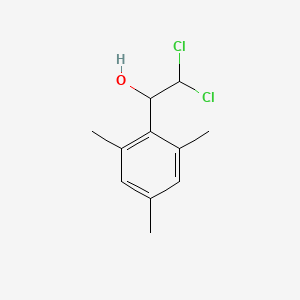![molecular formula C16H19Cl2N3O2 B14012944 Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro- CAS No. 5636-82-8](/img/structure/B14012944.png)
Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- is a complex organic compound known for its unique spiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may employ similar synthetic routes but on a larger scale. The process often involves optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Advanced techniques like microwave-assisted synthesis can also be utilized to improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The bis(2-chloroethyl)amino group is known for its alkylating activity, which can be harnessed in the development of anticancer agents. Research is ongoing to explore its efficacy and safety in various biological systems .
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and surface coatings .
Wirkmechanismus
The mechanism of action of Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- involves its interaction with biological molecules. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it targets rapidly dividing cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[imidazolidine-4,1’-indane]-2,5-dione: This compound shares a similar spiro structure but with an indane moiety instead of naphthalene.
Imidazolidine-2-thione derivatives: These compounds have similar imidazolidine rings but differ in their functional groups and overall structure.
Uniqueness
Spiro[imidazolidine-4,1(2H)-naphthalene]-2,5-dione,7-[bis(2-chloroethyl)amino]-3,4-dihydro- is unique due to its combination of a spiro linkage, naphthalene moiety, and bis(2-chloroethyl)amino group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
5636-82-8 |
|---|---|
Molekularformel |
C16H19Cl2N3O2 |
Molekulargewicht |
356.2 g/mol |
IUPAC-Name |
6-[bis(2-chloroethyl)amino]spiro[2,3-dihydro-1H-naphthalene-4,5'-imidazolidine]-2',4'-dione |
InChI |
InChI=1S/C16H19Cl2N3O2/c17-6-8-21(9-7-18)12-4-3-11-2-1-5-16(13(11)10-12)14(22)19-15(23)20-16/h3-4,10H,1-2,5-9H2,(H2,19,20,22,23) |
InChI-Schlüssel |
KSQRKBHYZMVDGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2)N(CCCl)CCCl)C3(C1)C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


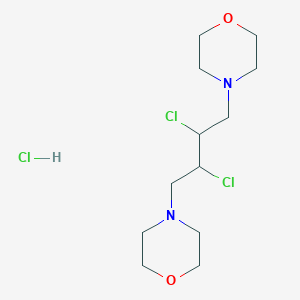


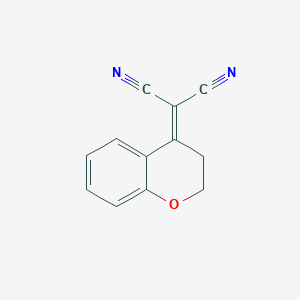

![4-Chloro-2,3-dimethylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B14012894.png)
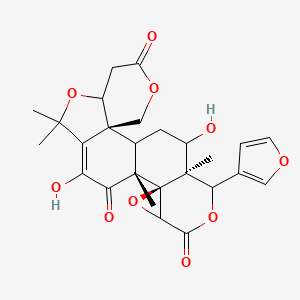
![2-[(4-Amino-2-phenylmethoxypyrimidine-5-carbonyl)amino]acetic acid](/img/structure/B14012905.png)
